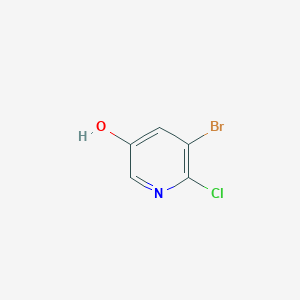

5-Bromo-6-chloropyridin-3-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-6-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUROMMQAFZTGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562012 | |

| Record name | 5-Bromo-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130115-85-4 | |

| Record name | 5-Bromo-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Bromo-6-chloropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-6-chloropyridin-3-ol, a key intermediate in the development of novel pharmaceutical compounds. This document details a plausible multi-step synthetic pathway, experimental protocols, and the characterization of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 130115-85-4 | [1][2] |

| Molecular Formula | C₅H₃BrClNO | [1] |

| Molecular Weight | 208.44 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | 98% (typical) | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [2] |

Synthesis Pathway

A proposed synthetic route to this compound commences with the commercially available starting material, 2-aminopyridine. The pathway involves a three-step process encompassing bromination, chlorination, and a subsequent Sandmeyer-type reaction for the introduction of the hydroxyl group.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of 2-Amino-5-bromopyridine

This procedure outlines the bromination of 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Acetic Acid

-

Bromine

-

Petroleum ether

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 2-aminopyridine in acetic acid.

-

Cool the solution to below 20°C using an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature below 20°C initially.

-

Allow the temperature to rise to 50°C as the addition continues.

-

After the addition is complete, the precipitated hydrobromide salt of the product is collected.

-

The crude product is then treated to remove any 2-amino-3,5-dibromopyridine impurity by washing with hot petroleum ether.

-

The purified 2-amino-5-bromopyridine is dried before proceeding to the next step.

Step 2: Synthesis of 2-Amino-5-bromo-6-chloropyridine

Materials:

-

2-Amino-5-bromopyridine

-

Strongly acidic medium (e.g., concentrated sulfuric acid or glacial acetic acid with HCl gas)

-

Chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide)

General Procedure:

-

Dissolve 2-amino-5-bromopyridine in a strongly acidic medium in a reaction vessel equipped with a stirrer and temperature control.

-

Cool the mixture to a low temperature (typically 0-10°C).

-

Slowly introduce the chlorinating agent while maintaining the low temperature.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is carefully quenched with a base (e.g., sodium hydroxide solution) to neutralize the acid.

-

The product is then extracted with an organic solvent.

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography or recrystallization.

Step 3: Synthesis of this compound

The final step is the conversion of the amino group of 2-amino-5-bromo-6-chloropyridine to a hydroxyl group via a Sandmeyer-type reaction.

Materials:

-

2-Amino-5-bromo-6-chloropyridine

-

Aqueous mineral acid (e.g., sulfuric acid or hydrochloric acid)

-

Sodium nitrite

-

Copper(I) oxide or other copper catalyst (optional, for hydroxylation)

-

Water

Procedure:

-

Diazotization:

-

Suspend or dissolve 2-amino-5-bromo-6-chloropyridine in a cold aqueous mineral acid (typically 0-5°C).

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature strictly controlled below 5°C. The formation of the diazonium salt is indicated by a color change.

-

-

Hydrolysis:

-

The resulting diazonium salt solution is then heated to facilitate the replacement of the diazonium group with a hydroxyl group. The temperature and duration of heating will depend on the specific substrate and acid used. The use of a copper catalyst, such as copper(I) oxide, can promote this hydroxylation.

-

The reaction progress can be monitored by the evolution of nitrogen gas.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled and neutralized.

-

The product is extracted into an organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is evaporated.

-

The crude this compound is then purified, typically by column chromatography or recrystallization, to yield the final product.

-

Characterization Data

Due to the limited availability of detailed public data, the following table summarizes the expected characterization data for this compound based on its chemical structure and data for analogous compounds. Researchers should perform their own analyses for confirmation.

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons would be observed in the downfield region of the spectrum. The exact chemical shifts and coupling constants would depend on the solvent used. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyridine ring are expected. The carbon bearing the hydroxyl group would be shifted downfield, as would the carbons bonded to the halogen atoms. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad signal around 3200-3600 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-Br and C-Cl stretching (in the fingerprint region) would be expected. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.44 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |

| Melting Point | Not available in the reviewed literature. To be determined experimentally. |

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: General workflow from synthesis to characterization.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature and perform their own optimizations and detailed analyses.

References

5-Bromo-6-chloropyridin-3-ol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-6-chloropyridin-3-ol, a halogenated pyridine derivative of significant interest as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document outlines its known characteristics, provides insights into its synthesis and reactivity, and includes essential safety information.

Core Compound Properties

This compound is a polysubstituted aromatic heterocycle. The presence of bromine, chlorine, and hydroxyl functional groups on the pyridine ring imparts a unique reactivity profile, making it a valuable building block for the synthesis of more complex molecules.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 130115-85-4[1] |

| Molecular Formula | C₅H₃BrClNO[1] |

| Molecular Weight | 208.44 g/mol [1][2] |

| InChI | InChI=1S/C5H3BrClNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H[3] |

| InChIKey | XUROMMQAFZTGAW-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | C1=C(C=NC(=C1Br)Cl)O[1] |

Synonyms: 5-bromo-6-chloro-3-pyridinol, 2-Chloro-3-bromo-5-hydroxypyridine, 3-BROMO-2-CHLORO-5-HYDROXYPYRIDINE.[1]

Physical and Chemical Properties

Detailed experimental data for some physical properties of this compound are not widely reported in publicly available literature. The data presented below is a combination of information from commercial suppliers and computed values from reputable chemical databases.

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | Solid[3][4] | Commercial Supplier |

| Purity | 95+% to 98%[3][4] | Commercial Supplier |

| Storage Conditions | Inert atmosphere, 2-8°C[3][4] | Commercial Supplier |

Table 3: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 206.90865 Da | PubChem[1] |

| Monoisotopic Mass | 206.90865 Da | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

Synthesis and Reactivity

The reactivity of this compound is characterized by the interplay of its functional groups. The hydroxyl group can undergo typical reactions such as etherification. For instance, it can be methylated using methyl iodide in the presence of a base like potassium carbonate. The bromine and chlorine atoms are potential sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-nitrogen bonds.

Experimental Protocols

The following section details a representative experimental protocol for a reaction using this compound as a starting material, illustrating the reactivity of its hydroxyl group.

Protocol 1: Methylation of this compound

This protocol describes the O-methylation of the hydroxyl group on the pyridine ring.

Materials:

-

This compound (0.50 g, 2.4 mmol)[2]

-

Potassium carbonate (K₂CO₃) (0.50 g, 3.6 mmol)[2]

-

Methyl iodide (0.20 mL, 2.9 mmol)[2]

-

Dimethylformamide (DMF) (3.00 mL)[2]

-

Water

Procedure:

-

To a stirred mixture of this compound in DMF, add potassium carbonate followed by methyl iodide.[2]

-

Seal the reaction vessel and heat the mixture at 45°C for 4 hours.[2]

-

Allow the mixture to cool and stand at room temperature overnight.[2]

-

Dilute the resulting mixture with water to precipitate the product.[2]

-

Collect the precipitate by filtration and dry to yield the product, 5-bromo-6-chloro-3-methoxypyridine, as a tan solid.[2]

Characterization of the Product:

-

LCMS (API-ES): m/z 223 (M+H)⁺[2]

-

¹H NMR (400 MHz, CDCl₃): δ 8.04 (s, 1H), 7.49 (d, J=1.37 Hz, 1H), 3.86 (s, 3H).[2]

Below is a graphical representation of this experimental workflow.

Caption: Workflow for the O-methylation of this compound.

Spectral Data

While specific spectral data for this compound is not widely published, several commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[5] Researchers are advised to obtain a certificate of analysis from their supplier for detailed characterization data.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H302 (Harmful if swallowed)[3]H315 (Causes skin irritation)[3]H319 (Causes serious eye irritation)[3]H335 (May cause respiratory irritation)[3] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray)[3]P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3] |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Relationships

The utility of this compound lies in its role as a versatile chemical intermediate. The diagram below illustrates its position as a foundational block for creating a diverse range of more complex heterocyclic compounds through various synthetic transformations.

Caption: Synthetic utility of this compound as a chemical intermediate.

References

Spectroscopic Profile of 5-Bromo-6-chloropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-6-chloropyridin-3-ol (CAS No. 130115-85-4). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data based on closely related analogues and established analytical protocols. The information herein is intended to support research, development, and quality control activities involving this halogenated pyridinol derivative.

Core Compound Information

| Property | Value | Source |

| Chemical Name | This compound | PubChem[1] |

| CAS Number | 130115-85-4 | PubChem[1] |

| Molecular Formula | C₅H₃BrClNO | PubChem[1] |

| Molecular Weight | 208.44 g/mol | PubChem[1] |

| InChI Key | XUROMMQAFZTGAW-UHFFFAOYSA-N | PubChem[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, particularly 3-bromo-5-chloro-pyridines, as detailed in patent literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 - 8.2 | d | H-2 |

| ~7.4 - 7.6 | d | H-4 |

| ~5.0 - 6.0 | br s | OH |

| Solvent: CDCl₃ or DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-3 |

| ~145 - 150 | C-6 |

| ~140 - 145 | C-2 |

| ~125 - 130 | C-4 |

| ~110 - 115 | C-5 |

| Solvent: CDCl₃ or DMSO-d₆ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3100 | O-H stretch (broad) |

| ~1600, ~1480 | C=C, C=N stretch (aromatic) |

| ~1200 | C-O stretch |

| ~800 - 600 | C-Cl, C-Br stretch |

| Sample Preparation: KBr pellet or Nujol mull |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 207, 209, 211 | [M]⁺ isotopic cluster for C₅H₃BrClNO |

| 179, 181 | [M-CO]⁺ fragment |

| 128, 130 | [M-Br]⁺ fragment |

| Ionization Mode: Electron Ionization (EI) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloropyridin-3-ol (CAS Number: 130115-85-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-6-chloropyridin-3-ol, a key intermediate in medicinal chemistry. The information is presented to support research and development activities, with a focus on data clarity, experimental methodology, and logical relationships in its synthetic applications.

Chemical Identity and Structure

This compound is a halogenated pyridinol derivative. Its structure, characterized by a pyridine ring substituted with bromine, chlorine, and a hydroxyl group, makes it a versatile building block in organic synthesis.

| Identifier | Value |

| CAS Number | 130115-85-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₃BrClNO |

| Molecular Weight | 208.44 g/mol |

| SMILES | OC1=CC(Br)=C(Cl)N=C1 |

| InChI Key | XUROMMQAFZTGAW-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is provided below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

Tabulated Physicochemical Data

| Property | Value | Source/Method |

| Physical Form | Solid | Supplier Data |

| Melting Point | Estimated: 165-175 °C | Based on the analogous compound 3-Bromo-5-hydroxypyridine (165-170 °C) and the expected impact of an additional chloro-substituent. |

| Boiling Point | 388.608 °C at 760 mmHg | Supplier Data |

| Density | 1.908 g/cm³ | Supplier Data |

| pKa (acid dissociation constant) | Estimated: 7.5 - 8.5 | Based on the pKa of 3-hydroxypyridine (approx. 8.7) and the electron-withdrawing effects of the bromo and chloro substituents, which are expected to increase acidity (lower pKa). |

| LogP (octanol-water partition coefficient) | 2.1 | Computed by XLogP3 |

| Aqueous Solubility | Low (estimated) | Halogenated pyridines generally exhibit low aqueous solubility, which tends to decrease with increasing molecular weight. |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | Computed |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard laboratory procedures that can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting range.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard and accurate method for determining the pKa of an ionizable compound.

Protocol:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds. The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, which is the point of inflection on the curve.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of purified water or a relevant aqueous buffer.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Synthetic Workflow and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. One notable application is its use as a building block for the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors, which are being investigated as potential anti-cancer agents.

The following diagram illustrates a generalized synthetic workflow where this compound is utilized as a key starting material.

Caption: Generalized synthetic workflow utilizing this compound.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing both reported and estimated data in a structured format. The inclusion of detailed experimental protocols for melting point, pKa, and aqueous solubility determination offers a practical resource for researchers. Furthermore, the visualization of its role as a synthetic intermediate highlights its importance in the development of novel therapeutic agents. This compilation of data and methodologies is intended to facilitate further research and application of this versatile chemical compound.

Reactivity Profile of 5-Bromo-6-chloropyridin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloropyridin-3-ol is a versatile halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive bromine atom, a less reactive chlorine atom, and a nucleophilic hydroxyl group, offers a rich and tunable reactivity profile. This guide provides a comprehensive overview of the chemical behavior of this compound, focusing on its participation in key organic transformations including reactions at the hydroxyl group, palladium-catalyzed cross-coupling reactions, and electrophilic substitutions. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to facilitate its application in synthetic chemistry.

Introduction

Substituted pyridines are privileged scaffolds in a vast array of pharmaceuticals and agrochemicals due to their ability to engage in crucial biological interactions. This compound, in particular, serves as a valuable building block, enabling the introduction of diverse functionalities at specific positions on the pyridine ring. The differential reactivity of its substituents allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of complex molecular architectures. This document outlines the core reactivity principles of this compound, providing a technical resource for its strategic utilization in multi-step syntheses.

Reactions at the Hydroxyl Group

The hydroxyl group at the 3-position of this compound is a key functional handle that readily participates in various reactions, allowing for its protection or conversion to other functional groups.

O-Alkylation

The phenolic hydroxyl group can be easily alkylated under basic conditions. A common and efficient method involves the use of an alkyl halide in the presence of a mild base such as potassium carbonate.

Table 1: O-Alkylation of this compound

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| O-Methylation | Methyl iodide, K₂CO₃, DMF, 45 °C, 4h | 5-Bromo-6-chloro-3-methoxypyridine | Not explicitly stated, but product was isolated and characterized. | [1] |

Experimental Protocol: Synthesis of 5-Bromo-6-chloro-3-methoxypyridine [1]

To a stirred mixture of this compound (0.50 g, 2.4 mmol) in dimethylformamide (DMF, 3.00 mL) is added potassium carbonate (K₂CO₃, 0.50 g, 3.6 mmol) followed by methyl iodide (0.20 mL, 2.9 mmol). The reaction vessel is sealed and heated at 45°C for 4 hours. After this period, the mixture is allowed to cool to room temperature and stand overnight. The resulting mixture is then diluted with water, and the precipitate is collected by filtration and dried to yield the product.

Caption: O-Alkylation of this compound.

O-Acylation

The hydroxyl group can also be acylated to form the corresponding ester. This is typically achieved by reacting the pyridinol with an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. While a specific protocol for this compound is not available, a general procedure can be inferred from similar transformations.

Hypothetical Experimental Protocol: O-Acetylation

To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane or pyridine at 0°C, is added acetic anhydride (1.2 mmol). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the acetylated product.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the pyridine ring makes this compound an excellent substrate for selective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations, allowing for sequential functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. It is anticipated that the bromine at the 5-position will react selectively with boronic acids or their esters in the presence of a palladium catalyst and a base.

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 5-Aryl-6-chloropyridin-3-ol |

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

In a reaction vessel, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) are combined. A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), is added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is then added. The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Caption: Suzuki-Miyaura coupling at the 5-position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The more reactive C-Br bond at the 5-position is the expected site of amination.

Table 3: Hypothetical Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System | Base | Solvent | Product |

| Primary or Secondary Amine | Pd₂(dba)₃ / Xantphos or BINAP | NaOtBu or K₃PO₄ | Toluene or Dioxane | 5-Amino-6-chloropyridin-3-ol derivative |

Hypothetical Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a base like sodium tert-butoxide (1.4 mmol). Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is heated to 80-110°C with stirring until the reaction is complete. After cooling, the mixture is diluted with an appropriate organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Caption: Buchwald-Hartwig amination at the 5-position.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is expected to proceed selectively at the C-Br bond.

Table 4: Hypothetical Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Base | Solvent | Product |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | THF or DMF | 5-Alkynyl-6-chloropyridin-3-ol |

Hypothetical Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent like tetrahydrofuran (THF) is added a base such as triethylamine (2.0 mmol). The mixture is degassed with an inert gas. Then, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol) and copper(I) iodide (CuI, 0.05 mmol) are added. The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired product.

Electrophilic Substitution

The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. However, the presence of the activating hydroxyl group at the 3-position can facilitate such reactions. The directing effects of the substituents (OH: ortho, para-directing; Cl and Br: deactivating but ortho, para-directing; pyridine N: meta-directing) will influence the regiochemical outcome. The most likely positions for electrophilic attack are C2 and C4, which are ortho and para to the hydroxyl group, respectively.

Nitration

While no specific protocol for the nitration of this compound has been found, the commercial availability of 5-Bromo-6-chloro-2-nitropyridin-3-ol suggests that nitration at the C2 position is feasible. This outcome is consistent with the directing effect of the hydroxyl group.

Hypothetical Experimental Protocol: Nitration

This compound (1.0 mmol) is added portion-wise to a cooled (0°C) mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is carefully controlled while the mixture is stirred for a specified period. The reaction is then quenched by pouring it onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the nitrated product.

Caption: Rationale for electrophilic substitution.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position, being ortho to the pyridine nitrogen, is activated towards nucleophilic aromatic substitution (SNA_r_), although it is generally less reactive than the bromine at the 5-position in palladium-catalyzed reactions. This allows for the displacement of the chlorine by strong nucleophiles, typically after the more reactive bromine has been functionalized.

Conclusion

This compound exhibits a well-defined and predictable reactivity profile, making it a highly valuable intermediate in organic synthesis. The hydroxyl group offers a site for straightforward derivatization, while the differential reactivity of the bromine and chlorine substituents allows for selective, palladium-catalyzed cross-coupling reactions, with the C-Br bond being the more labile partner. Electrophilic substitution is directed by the activating hydroxyl group, primarily to the ortho and para positions. This comprehensive understanding of its chemical behavior empowers researchers and drug development professionals to strategically incorporate this versatile building block into the synthesis of novel and complex molecules with potential biological activity.

References

Tautomerism of 5-Bromo-6-chloropyridin-3-ol

An In-Depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tautomerism in Pyridin-3-ols

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. The most common form of tautomerism in pyridin-3-ol systems is the keto-enol tautomerism, where a proton migrates from the hydroxyl group to the ring nitrogen atom, resulting in the formation of a pyridinone (keto) form. The position of the equilibrium is influenced by various factors including the electronic effects of substituents, solvent polarity, temperature, and pH.

For 5-Bromo-6-chloropyridin-3-ol, the principal tautomeric equilibrium is expected to be between the enol (hydroxy) form and the keto (pyridinone) form. A zwitterionic form, arising from the deprotonation of the hydroxyl group and protonation of the ring nitrogen, is also a theoretical possibility, though generally less stable.

Potential Tautomeric Forms of this compound

The tautomeric equilibrium of this compound can be visualized as the interconversion between two primary forms:

-

Enol Form (this compound): The aromatic hydroxy-pyridine structure.

-

Keto Form (5-Bromo-6-chloro-1H-pyridin-3(2H)-one): The non-aromatic pyridinone structure.

The presence of electron-withdrawing bromo and chloro substituents on the pyridine ring is expected to influence the electron density distribution and, consequently, the relative stability of the tautomers.

Caption: Tautomeric equilibrium of this compound.

Predicted Influence of Substituents

The bromo and chloro substituents at the 5- and 6-positions, respectively, are electron-withdrawing groups. Their influence on the tautomeric equilibrium can be postulated as follows:

-

Inductive Effect: Both halogens exert a strong electron-withdrawing inductive effect, which can decrease the basicity of the ring nitrogen, potentially disfavoring the protonation required to form the keto tautomer.

-

Resonance Effect: The halogens can also participate in resonance, which can influence the aromaticity and stability of the enol form.

Computational studies on similar substituted pyridines could provide quantitative insights into the energetic differences between the tautomers.

Proposed Experimental Protocols for Tautomeric Analysis

To empirically determine the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods is recommended.

Spectroscopic Analysis

Objective: To identify and quantify the different tautomeric forms in various solvents and conditions.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the aromatic protons and the hydroxyl proton (if observable) in the enol form will differ significantly from the chemical shifts of the protons in the non-aromatic keto form. Integration of the respective signals can provide a quantitative ratio of the tautomers.

-

¹³C NMR: The chemical shift of the carbon bearing the hydroxyl group in the enol form will be distinct from the carbonyl carbon in the keto form.

-

Solvent Studies: Record NMR spectra in a range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) to assess the effect of the solvent on the tautomeric equilibrium.

-

-

Infrared (IR) Spectroscopy:

-

The enol form will exhibit a characteristic O-H stretching vibration.

-

The keto form will show a strong C=O stretching vibration. The presence and relative intensity of these bands can indicate the predominant tautomer.

-

-

UV-Vis Spectroscopy:

-

The different electronic structures of the tautomers will result in distinct absorption spectra. Changes in the absorption maxima and molar absorptivity with solvent polarity can be used to study the equilibrium.

-

Computational Chemistry

Objective: To theoretically model the tautomers and predict their relative stabilities.

Methodology:

-

Quantum Chemical Calculations:

-

Employ Density Functional Theory (DFT) or other high-level ab initio methods to calculate the optimized geometries and energies of the enol and keto tautomers in the gas phase and in solution (using a continuum solvation model like PCM).

-

The relative Gibbs free energies (ΔG) will indicate the thermodynamically more stable tautomer.

-

Data Presentation

While experimental data for this compound is not available, the following tables provide a template for how such data, once obtained, should be structured for clear comparison.

Table 1: Hypothetical ¹H NMR Chemical Shifts (ppm) for Tautomers of this compound

| Proton | Enol Form (Predicted) | Keto Form (Predicted) |

| H-2 | ~8.0 | ~6.5 (CH) |

| H-4 | ~7.2 | ~3.0 (CH₂) |

| OH/NH | Variable | Variable |

Table 2: Hypothetical Thermodynamic Data from Computational Analysis (kcal/mol)

| Tautomer | ΔE (Gas Phase) | ΔG (Gas Phase) | ΔG (Aqueous) |

| Enol Form | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |

| Keto Form | Calculated Value | Calculated Value | Calculated Value |

Logical Workflow for Tautomeric Investigation

The following diagram illustrates a logical workflow for the comprehensive investigation of the tautomerism of this compound.

An In-depth Technical Guide to the Solubility of 5-Bromo-6-chloropyridin-3-ol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-6-chloropyridin-3-ol, a substituted pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide serves to collate the available physicochemical properties of this compound and provides detailed, standardized experimental protocols for researchers to determine its solubility in solvents relevant to their work. Furthermore, a logical workflow for this experimental determination is presented visually.

Introduction

This compound is a halogenated pyridinol derivative. While information on its specific applications is limited in the public domain, its structural motifs are common in agrochemicals and pharmaceuticals. The solubility of a compound is a critical physical property that influences its utility in synthesis, purification, formulation, and biological screening. Understanding the solubility profile in various organic solvents is paramount for its effective application in research and development.

Pyridine, the parent heterocyclic compound, is known to be miscible with water and a wide array of organic solvents[1][2][3]. However, the introduction of bromo, chloro, and hydroxyl substituents significantly alters the intermolecular forces, making it difficult to predict the solubility of this compound without experimental data. This guide aims to bridge the current information gap by providing the necessary tools for researchers to establish a comprehensive solubility profile for this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO | PubChem[4] |

| Molecular Weight | 208.44 g/mol | PubChem[4] |

| Physical Form | Solid | Sigma-Aldrich[5], A Chemtek[6] |

| CAS Number | 130115-85-4 | PubChem[4] |

| InChI Key | XUROMMQAFZTGAW-UHFFFAOYSA-N | PubChem[4] |

| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[5], A Chemtek[6] |

| Purity | Typically ≥95% | A Chemtek[6], Sigma-Aldrich[5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted isothermal equilibrium method.

3.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide, N,N-dimethylformamide) of high purity

-

Analytical balance (±0.0001 g)

-

Vials with screw caps or other sealable containers

-

Constant temperature incubator or shaker bath

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To ensure all particulate matter is removed, the collected supernatant can be centrifuged at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Alternatively, filter the supernatant through a syringe filter compatible with the organic solvent.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

This method is suitable if this compound has a distinct absorbance peak in the chosen solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

-

Dilute the saturated solution appropriately and measure its absorbance.

-

Calculate the solubility using the Beer-Lambert law and the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Record the temperature at which the solubility was determined.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents is currently absent from the scientific literature, this guide provides researchers with the necessary framework to generate this critical information. The presented physicochemical properties offer a baseline for understanding the compound, and the detailed experimental protocol provides a robust method for determining its solubility. The logical workflow diagram further clarifies the experimental process. By following these guidelines, researchers and drug development professionals can systematically establish a comprehensive solubility profile for this compound, enabling its informed application in their respective fields.

References

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 5-Bromo-6-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloropyridin-3-ol, a halogenated pyridinol derivative, has emerged as a significant building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 5-position, a chlorine atom at the 6-position, and a hydroxyl group at the 3-position, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide delves into the discovery and history of this compound, presenting its chemical properties, synthesis methodologies, and its role as a key intermediate in the development of novel therapeutics.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. The introduction of halogen substituents and hydroxyl groups onto the pyridine core dramatically influences its chemical reactivity and biological properties. This compound (CAS No. 130115-85-4) is a prime example of such a functionalized heterocycle, offering multiple reaction sites for further chemical modifications. This has made it a valuable precursor in the synthesis of enzyme inhibitors and other complex molecular architectures.[1] This guide provides a comprehensive overview of the discovery, synthesis, and chemical characteristics of this important chemical entity.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 208.44 g/mol .[2][3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 130115-85-4 | [2][3] |

| Molecular Formula | C₅H₃BrClNO | [3] |

| Molecular Weight | 208.44 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | 2-8°C under inert atmosphere | [2] |

| InChI Key | XUROMMQAFZTGAW-UHFFFAOYSA-N | [2][3] |

| SMILES | Oc1cncc(Br)c1Cl | [3] |

Discovery and Historical Synthesis

The first documented synthesis of this compound appears to be described in a 1990 publication by V. Koch and S. Schnatterer in the journal Synthesis.[4] A patent from 1999 explicitly states that the compound was prepared from 2-hydroxy-5-nitropyridine according to this 1990 reference, strongly suggesting this as the seminal work.[4] While the full experimental details from the original publication could not be accessed for this guide, the starting material provides a clear indication of the synthetic strategy.

An alternative and commonly cited method for the preparation of this compound is a two-step process commencing from pyridin-3-ol.[1] This conventional method involves an initial chlorination reaction followed by a bromination step.[1]

The following sections detail the experimental protocols for these synthesis routes based on available information.

Synthesis from 2-Hydroxy-5-nitropyridine (Koch and Schnatterer, 1990)

While the specific, detailed experimental protocol from the original 1990 publication by Koch and Schnatterer was not available, the synthetic pathway, as referenced in subsequent patents, involves the transformation of 2-hydroxy-5-nitropyridine to this compound.[4] This multi-step synthesis likely involves reduction of the nitro group, diazotization, and subsequent Sandmeyer reactions to introduce the chloro and bromo substituents, along with the rearrangement of the hydroxypyridine tautomer.

Conventional Two-Step Synthesis from Pyridin-3-ol

A widely recognized synthesis of this compound begins with the more readily available starting material, pyridin-3-ol.[1]

The initial step is the chlorination of pyridin-3-ol to yield 6-chloropyridin-3-ol.[1]

-

Reactants: Pyridin-3-ol, Phosphorus pentachloride (PCl₅)

-

Solvent: Toluene

-

Procedure: Pyridin-3-ol is treated with a chlorinating agent such as phosphorus pentachloride in a suitable solvent like toluene.[1] The reaction mixture is typically heated to facilitate the conversion.

-

Product: 6-chloropyridin-3-ol

The second step involves the electrophilic aromatic substitution of the 6-chloropyridin-3-ol intermediate to introduce a bromine atom at the 5-position.[1]

-

Reactants: 6-chloropyridin-3-ol, Bromine (Br₂)

-

Solvent: Acetic acid

-

Procedure: The 6-chloropyridin-3-ol is dissolved in acetic acid and treated with molecular bromine. The reaction is an electrophilic aromatic substitution, where the hydroxyl group directs the incoming electrophile (bromine) to the ortho and para positions. The steric hindrance at the 2- and 4-positions favors substitution at the 5-position.

-

Product: this compound

Spectroscopic Data

Characterization data for this compound has been reported in various patents. The following table summarizes the available ¹H NMR data.

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Source |

| ¹H | CDCl₃ | 7.95 | d | 2.6 Hz | Pyridine-H | WO2020190754A1 |

| ¹H | CDCl₃ | 7.45 | d | 2.6 Hz | Pyridine-H | WO2020190754A1 |

Synthetic Utility and Applications

The strategic placement of two different halogen atoms and a hydroxyl group makes this compound a highly versatile intermediate in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions. The hydroxyl group can be readily alkylated or used as a directing group in further electrophilic substitutions.

A notable application of this compound is as a precursor in the development of enzyme inhibitors.[1] Its structural features allow for targeted modifications, making it an ideal starting material for creating novel compounds for high-throughput screening and lead optimization in drug discovery programs.[1]

Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways to this compound.

Caption: Synthesis of this compound from 2-Hydroxy-5-nitropyridine.

References

- 1. This compound | 130115-85-4 | Benchchem [benchchem.com]

- 2. This compound | 130115-85-4 [sigmaaldrich.com]

- 3. This compound | C5H3BrClNO | CID 14595226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO1999032480A1 - Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission - Google Patents [patents.google.com]

A Comprehensive Guide to the Theoretical Analysis of 5-Bromo-6-chloropyridin-3-ol for Drug Discovery Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a detailed framework for the theoretical and computational analysis of 5-Bromo-6-chloropyridin-3-ol (CAS: 130115-85-4), a halogenated pyridine derivative of interest in medicinal chemistry. Due to the limited availability of published theoretical data for this specific molecule, this guide establishes a comprehensive methodology based on standard computational chemistry protocols. It covers molecular structure optimization, spectroscopic analysis (IR, NMR, UV-Vis), frontier molecular orbital (FMO) theory, molecular electrostatic potential (MEP) mapping, and molecular docking. The objective is to provide researchers with a robust protocol to predict the physicochemical properties, reactivity, and biological interaction potential of this and similar heterocyclic compounds, thereby accelerating drug discovery and development efforts.

Introduction

Heterocyclic compounds are foundational scaffolds in modern pharmacology. The pyridine ring, in particular, is a privileged structure present in numerous approved drugs. Halogenation of this ring system, as seen in this compound, provides a powerful tool for modulating molecular properties such as lipophilicity, metabolic stability, and binding affinity through halogen bonding.[1] Theoretical studies and computational modeling offer a resource-efficient means to investigate these properties before extensive experimental synthesis and testing.

This guide outlines a standardized workflow for the in-silico characterization of this compound, providing the necessary theoretical background and detailed computational protocols.

Molecular Structure and Properties

The initial step in any theoretical study is the determination of the molecule's stable three-dimensional geometry and fundamental properties.

Physicochemical Properties: Basic molecular data serves as the foundation for all subsequent calculations.

| Property | Value | Source |

| CAS Number | 130115-85-4 | [2][3] |

| Molecular Formula | C₅H₃BrClNO | [2] |

| Molecular Weight | 208.44 g/mol | [2][4] |

| InChI Key | XUROMMQAFZTGAW-UHFFFAOYSA-N | [2][4] |

| IUPAC Name | This compound | [2] |

Computational Methodology

This section details the standard protocols for conducting a comprehensive theoretical analysis using Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Protocol 3.1: Geometry Optimization and Vibrational Frequency Analysis

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is employed for all calculations.

-

Functional/Basis Set: The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted standard for organic molecules, providing a good balance between accuracy and computational cost.[5]

-

Procedure:

-

The initial structure of this compound is drawn using a molecular editor like GaussView.

-

A geometry optimization calculation is performed to locate the minimum energy conformation of the molecule.

-

Following optimization, a frequency calculation is run at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

-

Output Data: Optimized bond lengths, bond angles, dihedral angles, and vibrational frequencies.

Protocol 3.2: Spectroscopic (NMR, UV-Vis) Prediction

-

NMR Spectroscopy:

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is used.

-

Procedure: ¹H and ¹³C NMR chemical shifts are calculated using the optimized geometry from Protocol 3.1. Tetramethylsilane (TMS) is used as the reference standard, calculated at the same level of theory.

-

-

UV-Vis Spectroscopy:

-

Method: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions.

-

Solvent Effects: The Polarizable Continuum Model (PCM) should be used to simulate a solvent environment (e.g., ethanol or chloroform) for more realistic predictions.

-

Procedure: The first 10-20 singlet excitation states are calculated to identify the electronic transitions (λmax), oscillator strengths (f), and major orbital contributions.

-

Protocol 3.3: Molecular Docking

-

Objective: To predict the binding affinity and conformation of this compound within the active site of a target protein. Halogenated pyridines are known inhibitors of various enzymes, such as proteases.[6]

-

Software: AutoDock Vina, UCSF Chimera, or similar molecular docking software.[7]

-

Procedure:

-

Ligand Preparation: The 3D structure of this compound (optimized via Protocol 3.1) is prepared by adding polar hydrogens and assigning Gasteiger charges.

-

Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and charges are assigned.

-

Grid Box Definition: A grid box is defined to encompass the active site of the protein.

-

Docking Execution: AutoDock Vina is used to perform the docking, generating multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

-

-

Analysis: The resulting poses are visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and protein residues.

Predicted Molecular Data (Illustrative)

The following tables represent the type of data generated from the protocols above. Actual values would need to be produced by running the specified calculations.

Table 4.1: Selected Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C5-Br | ~1.89 Å |

| C6-Cl | ~1.74 Å | |

| C3-O | ~1.36 Å | |

| Bond Angle | C5-C6-N1 | ~120.5° |

| C2-N1-C6 | ~118.0° |

| Dihedral Angle | H-O3-C3-C4 | ~0.0° or ~180.0° |

Table 4.2: Predicted Vibrational Frequencies

| Mode | Assignment | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| ν1 | O-H stretch | ~3500 |

| ν2 | C=C/C=N ring stretch | ~1580 |

| ν3 | C-Br stretch | ~650 |

| ν4 | C-Cl stretch | ~750 |

Table 4.3: Frontier Molecular Orbital (FMO) Properties

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Visualizing Computational Workflows

Visual diagrams are crucial for understanding the relationships between different stages of a theoretical study.

Caption: Workflow for the computational analysis of a small molecule.

Caption: Relationship between Frontier Molecular Orbitals and reactivity.

Conclusion

This guide presents a standardized and robust computational workflow for the theoretical characterization of this compound. By employing DFT and TD-DFT methods, researchers can predict the molecule's geometric, spectroscopic, and electronic properties. Furthermore, molecular docking simulations can provide critical insights into its potential as a ligand for biological targets. While this document serves as a methodological template, the application of these protocols will generate valuable data to guide the synthesis, optimization, and biological evaluation of this and related heterocyclic compounds in drug discovery pipelines.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H3BrClNO | CID 14595226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 130115-85-4|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Molecular docking identifies the binding of 3-chloropyridine moieties specifically to the S1 pocket of SARS-CoV Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 5-Bromo-6-chloropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 5-Bromo-6-chloropyridin-3-ol. Due to the limited availability of in-depth stability studies for this specific compound in publicly accessible literature, this guide synthesizes information from supplier safety data sheets and general knowledge of the stability of structurally related halogenated pyridinols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's general handling and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO | PubChem[1] |

| Molecular Weight | 208.44 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2][3] |

| Boiling Point | 388.6°C at 760 mmHg | Sigma-Aldrich[3] |

Stability Profile and Recommended Storage

There is some variance in the storage temperature recommendations from different suppliers for this compound. One source suggests storage at 2-8°C under an inert atmosphere, while another indicates storage at room temperature[2][3]. This discrepancy suggests that the compound is likely stable at room temperature for short periods but may benefit from refrigerated conditions for long-term storage to minimize potential degradation.

For optimal stability, the following conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store long-term at 2-8°C. Short-term storage at room temperature is acceptable. | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | An inert atmosphere prevents oxidation. |

| Light | Store in a light-resistant container. | Protection from light minimizes the risk of photodegradation, a common pathway for halogenated aromatic compounds. |

| Moisture | Keep container tightly closed in a dry place. | The compound is a solid, and moisture can promote hydrolysis or other degradation pathways. |

| Ventilation | Store in a well-ventilated area. | General good laboratory practice for handling chemical reagents. |

Handling and Incompatibilities

Proper handling procedures are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling Recommendations:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Use in a well-ventilated area or under a fume hood.

-

Wash hands thoroughly after handling.

Incompatible Materials:

-

Strong oxidizing agents: As with many organic compounds, contact with strong oxidizers should be avoided to prevent vigorous and potentially hazardous reactions.

Experimental Protocol: Representative Stability Assessment

While a specific, published stability testing protocol for this compound was not found, a general methodology for assessing the stability of a solid chemical compound is provided below. This protocol can be adapted to investigate the effects of temperature, humidity, and light on the compound.

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (analytical standard and test samples)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Stability chambers (controlled temperature and humidity)

-

Photostability chamber

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Amber glass vials with inert caps

Methodology:

-

Initial Analysis:

-

Perform initial analysis of the batch of this compound to determine its initial purity and characterize any existing impurities. This will serve as the baseline (T=0).

-

Techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy should be used for initial characterization.

-

-

Sample Preparation:

-

Accurately weigh samples of this compound into amber glass vials.

-

For each storage condition, prepare a sufficient number of vials to be tested at each time point.

-

-

Storage Conditions and Time Points:

-

Accelerated Stability:

-

Temperature/Humidity: 40°C ± 2°C / 75% RH ± 5% RH

-

Time Points: 0, 1, 3, and 6 months

-

-

Long-Term Stability:

-

Temperature/Humidity: 25°C ± 2°C / 60% RH ± 5% RH or 2-8°C

-

Time Points: 0, 3, 6, 9, 12, 18, and 24 months

-

-

Photostability:

-

Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be protected from light by wrapping the vial in aluminum foil.

-

-

-

Analysis at Each Time Point:

-

At each designated time point, remove the samples from the stability chambers.

-

Allow the samples to equilibrate to room temperature.

-

Perform HPLC analysis to determine the purity of the sample and quantify any degradation products. A suitable HPLC method would need to be developed and validated (e.g., C18 column, mobile phase of acetonitrile and water with a suitable buffer, UV detection at an appropriate wavelength).

-

Compare the results to the T=0 data.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point.

-

Identify and, if possible, quantify any significant degradation products.

-

Determine the rate of degradation under each storage condition.

-

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the handling and storage of this compound to ensure its stability and safe use.

Caption: Recommended workflow for handling and storage of this compound.

This guide provides a framework for the stable storage and safe handling of this compound. Researchers are encouraged to perform their own stability assessments for critical applications, especially for long-term studies or when using the compound in sensitive assays. Always refer to the specific safety data sheet provided by the supplier for the most current and detailed information.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-6-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3][4] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2][4] Its significance in medicinal chemistry and drug development is immense, owing to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[5]

5-Bromo-6-chloropyridin-3-ol is a valuable heterocyclic starting material. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in oxidative addition to palladium) allows for selective functionalization. This enables the synthesis of diverse substituted 6-chloropyridin-3-ol derivatives, which are important scaffolds in various biologically active molecules. This document provides detailed protocols and application notes for performing Suzuki coupling reactions with this compound.

Principle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond in this compound) of the organic halide to form a Pd(II) complex.[2][6]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the organoboron reagent.[2][4]

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][6]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. For a substrate like this compound, careful consideration of these parameters is essential.

-

Catalyst: Palladium complexes with phosphine or N-heterocyclic carbene (NHC) ligands are commonly used. For coupling with aryl chlorides, which are less reactive, more electron-rich and bulky ligands like SPhos or XPhos are often required.[7] However, for the more reactive C-Br bond, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be very effective.[5][8]

-

Base: An inorganic base is required to facilitate the transmetalation step. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9][10] The choice of base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred.[7]

-

Solvent: A variety of solvents can be used, often in aqueous mixtures.[2] Common solvents include 1,4-dioxane, dimethoxyethane (DME), toluene, and tetrahydrofuran (THF).[2][3][8] The solvent system plays a crucial role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases.

Comparative Data for Suzuki Coupling of Related Pyridine Halides

| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromonicotinic Acid | Phenylboronic Acid | Pd(dppf)Cl₂ (not specified) | K₂CO₃ | DME | 80 | 2 | High | [8] |

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic Acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [11] |

| 6-Chloropyridazinone derivative | Phenylboronic Acid | Pd-SPhos complex (3-5) | KF | 1,4-Dioxane | 135-140 | 0.5 (MW) | Good | [12] |

| 2,3,5-Trichloropyridine | Phenylboronic Acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 | [13] |

| 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos (not specified) | Not specified | THF/H₂O | Not specified | Not specified | Optimized | [14] |

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating mantle/oil bath

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the chosen base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[11]

-

Seal the flask with a septum or cap.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]

-

-

Reaction Execution:

-

Through the septum, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.[11]

-

Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-100 °C).[2][9]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[9] Reaction times can vary from 2 to 24 hours.[5][8][9]

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.[9]

-

Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 6-chloro-5-arylpyridin-3-ol product.

-

Troubleshooting and Optimization

-

No Reaction: If the reaction fails to proceed, ensure the catalyst is active and the system is free of oxygen.[7] Consider using a more active catalyst system, such as one with a bulky, electron-rich ligand (e.g., SPhos), a stronger base (K₃PO₄ or Cs₂CO₃), and a higher reaction temperature.[7]

-

Low Yield: Low yields may be due to incomplete reaction or side reactions like protodeboronation of the boronic acid.[7] Ensure the stoichiometry of the boronic acid is sufficient (1.2-1.5 equiv). The water content in the solvent mixture can also be critical and may require optimization.[7]

-